

Application Notes: Targeted Degradation of FKBP12 using 10-SLF

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Compound of Interest

Compound Name: 10-SLF

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Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate this process by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[1]

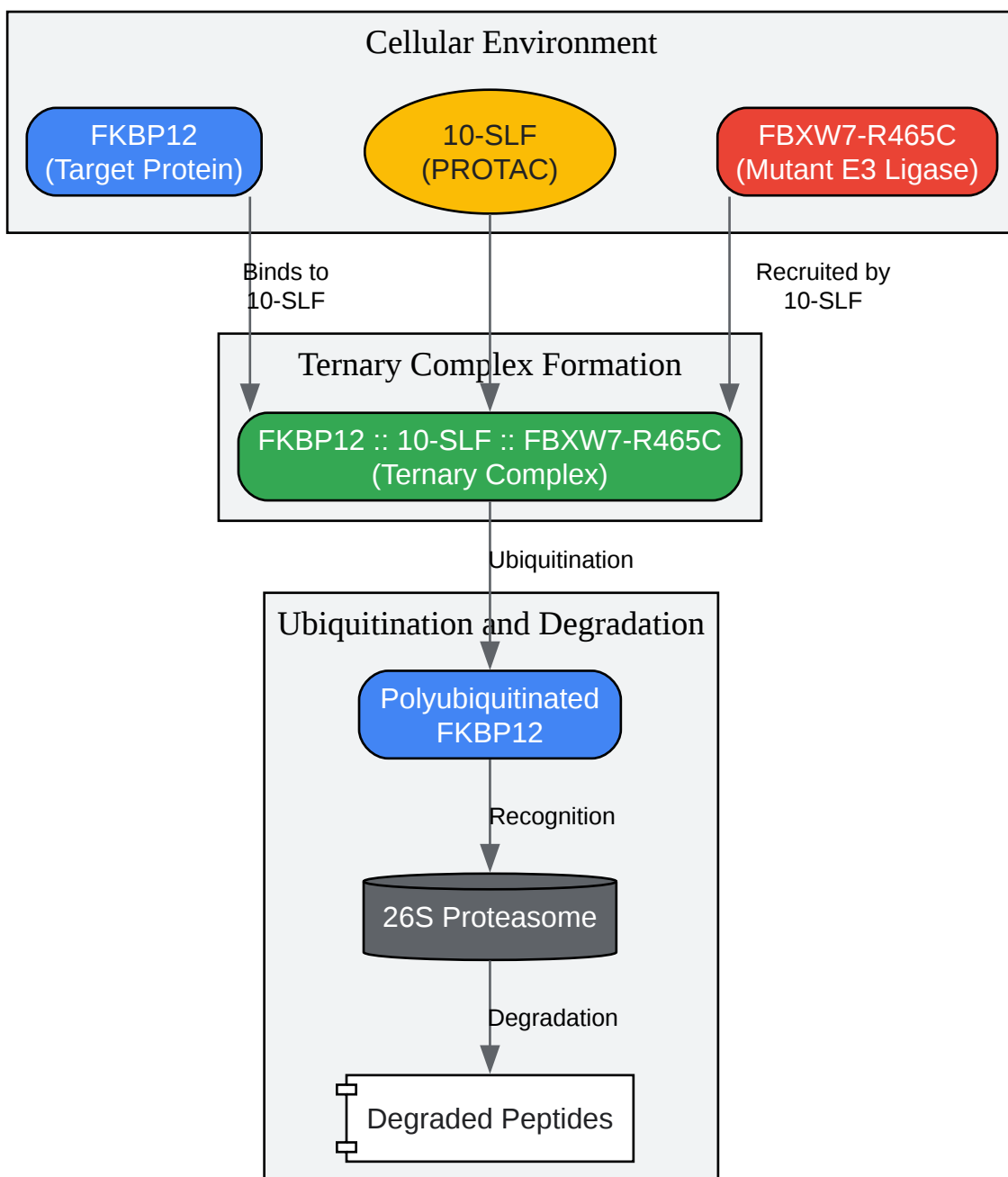
This document provides detailed application notes and protocols for utilizing **10-SLF**, a novel PROTAC, to induce the degradation of the FK506-Binding Protein 12 (FKBP12). FKBP12 is a widely expressed peptidyl-prolyl isomerase involved in various cellular processes, including protein folding, receptor signaling, and cell cycle regulation.^{[2][3][4]} The ability to selectively degrade FKBP12 opens avenues for studying its physiological roles and exploring potential therapeutic interventions.

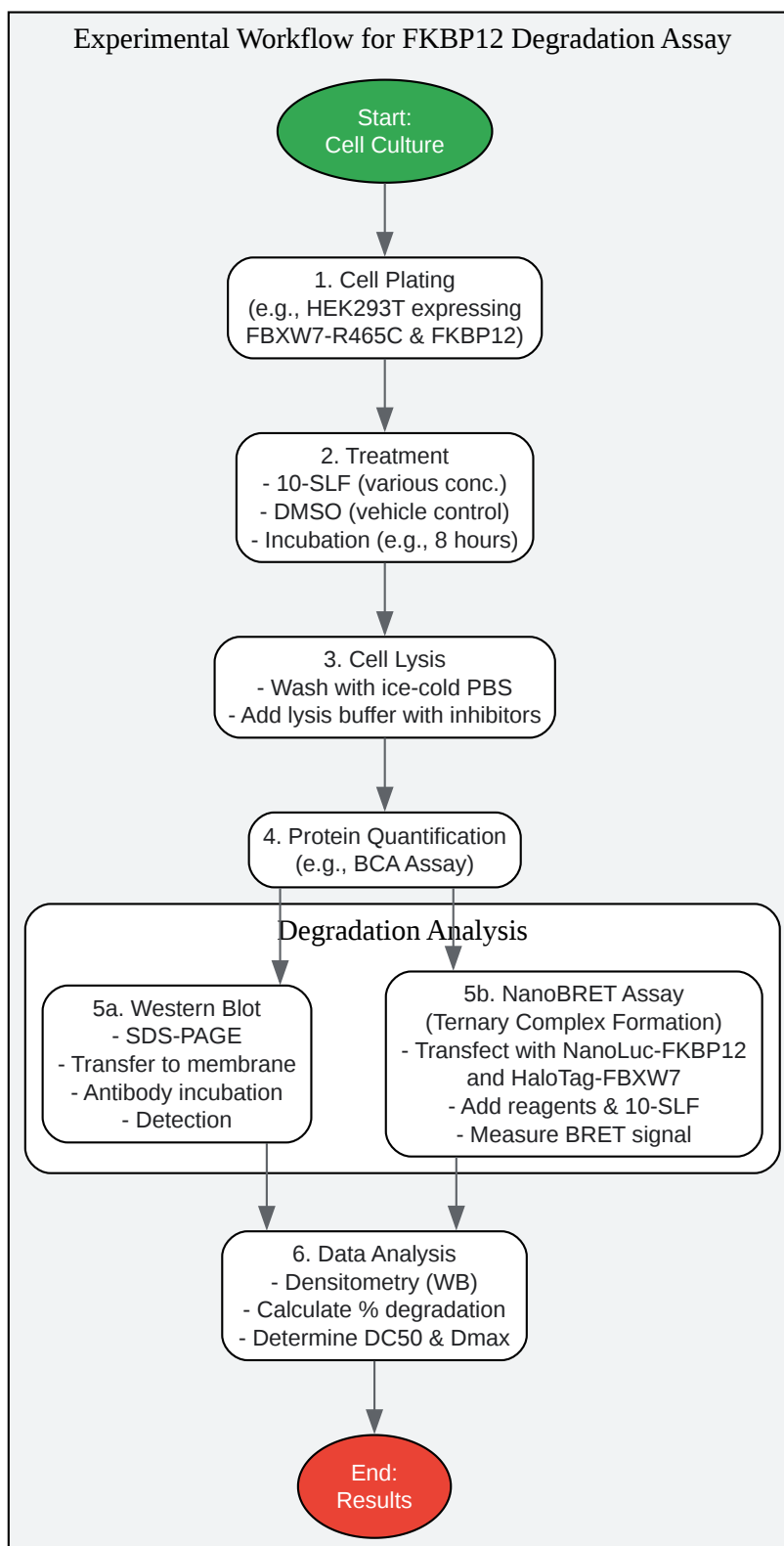
Mechanism of Action of 10-SLF

10-SLF is a heterobifunctional molecule designed to specifically induce the degradation of FKBP12. It achieves this by hijacking the cellular ubiquitin-proteasome system. The mechanism of action involves the formation of a ternary complex between FKBP12, **10-SLF**, and a specific mutant of the F-box/WD repeat-containing protein 7 (FBXW7) E3 ubiquitin ligase, namely FBXW7-R465C.^{[5][6]}

The **10-SLF** molecule consists of three key components: a ligand that binds to FKBP12, a linker, and a ligand that specifically recruits the FBXW7-R465C mutant.^[6] The R465C mutation in FBXW7, a known tumor suppressor, creates a unique binding pocket that can be exploited by **10-SLF**.^{[5][7]} This targeted recruitment is particularly significant as it allows for the selective degradation of proteins in cells harboring this specific mutation, a characteristic often found in certain cancer types.^{[5][8]}

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of FKBP12. This polyubiquitination serves as a molecular tag, marking FKBP12 for recognition and subsequent degradation by the 26S proteasome.^{[5][8]}





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- To cite this document: BenchChem. [Application Notes: Targeted Degradation of FKBP12 using 10-SLF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569073#how-to-use-10-slf-for-fkbp12-degradation-assay]

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